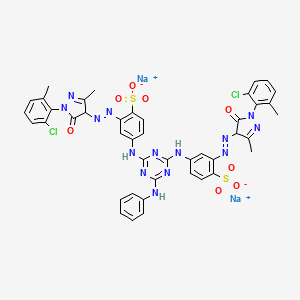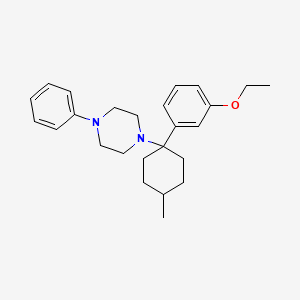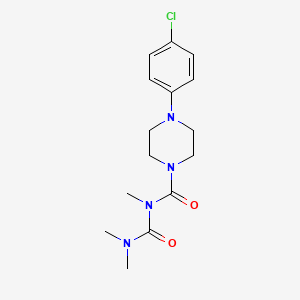
1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- is a chemical compound with the molecular formula C11H14ClN3O. It is known for its applications in various fields, including pharmaceuticals and chemical research .
Métodos De Preparación
The synthesis of 1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- typically involves the reaction of 4-chlorophenylpiperazine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .
Comparación Con Compuestos Similares
1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- can be compared with other similar compounds such as:
- 4-(4-Chlorophenyl)piperazine-1-carboxamide
- Cetirizine Dihydrochloride
- Hydroxyzine Hydrochloride
- Meclozine Dihydrochloride
These compounds share structural similarities but may differ in their specific applications and biological activities. The uniqueness of 1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- lies in its specific chemical structure and the resulting properties .
Propiedades
Número CAS |
80712-23-8 |
|---|---|
Fórmula molecular |
C15H21ClN4O2 |
Peso molecular |
324.80 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H21ClN4O2/c1-17(2)14(21)18(3)15(22)20-10-8-19(9-11-20)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 |
Clave InChI |
RKTHYKUGRFDTDB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


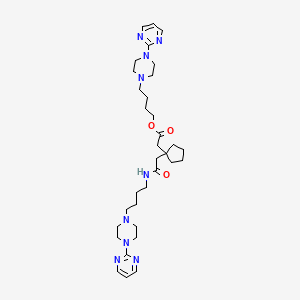
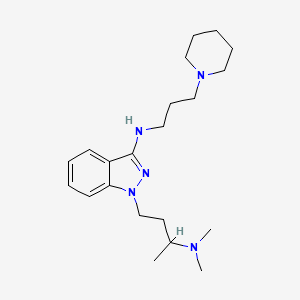
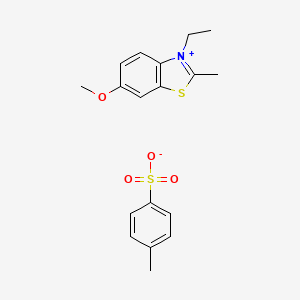
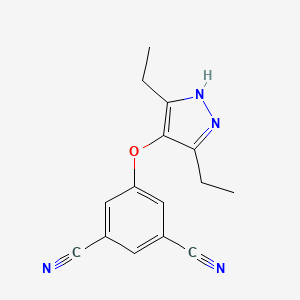
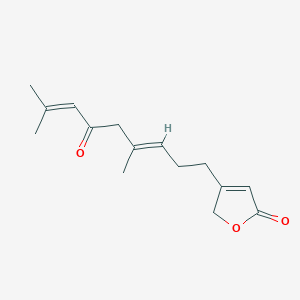
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
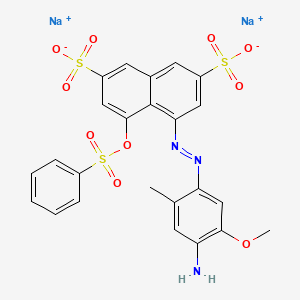
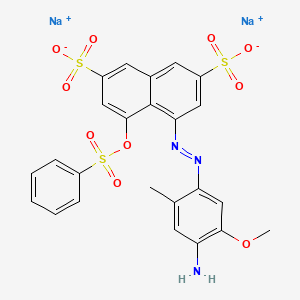
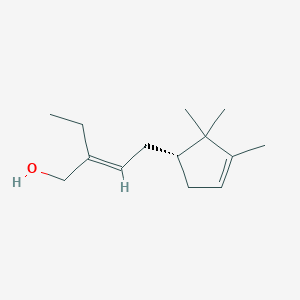
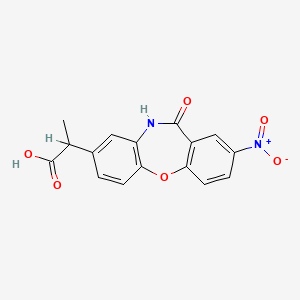
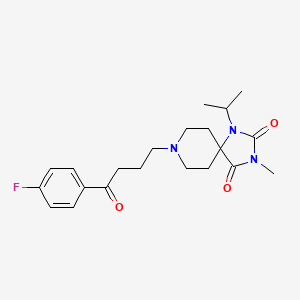
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)
